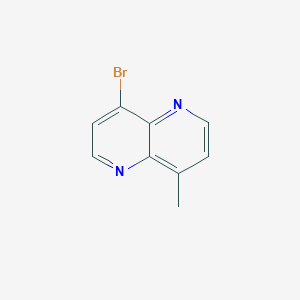

4-Bromo-8-methyl-1,5-naphthyridine

Description

Overview of Naphthyridine Ring Systems in Contemporary Chemical Research

Naphthyridines, a class of diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov The arrangement of the two nitrogen atoms within the bicyclic framework gives rise to several isomers, including 1,5-naphthyridine (B1222797), 1,6-naphthyridine (B1220473), 1,7-naphthyridine, 1,8-naphthyridine (B1210474), 2,6-naphthyridine (B1209661), and 2,7-naphthyridine. nih.gov This structural diversity allows for a wide range of chemical properties and biological activities, making them valuable scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.net

The first synthesis of a naphthyridine was reported in 1893, but it was not until 1927 that the parent 1,5-naphthyridine was synthesized. nih.gov Since then, the field has expanded significantly, with researchers exploring various synthetic methodologies to access these core structures and their derivatives. researchgate.netnih.gov The inherent properties of the naphthyridine system, such as its rigid and planar structure, have made it a popular component in the design of luminescent materials. researchgate.net Furthermore, the presence of nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions, leading to applications in catalysis and supramolecular chemistry. researchgate.net

Strategic Importance of Halogenated Naphthyridines in Synthetic Transformations

The introduction of halogen atoms onto the naphthyridine scaffold, creating halogenated naphthyridines, is a crucial strategy in synthetic organic chemistry. nih.govresearchgate.net Halogens, particularly bromine, serve as versatile functional handles that can be readily transformed into a variety of other chemical groups through cross-coupling reactions and other nucleophilic substitution reactions. researchgate.netnih.gov This strategic functionalization allows for the late-stage diversification of complex molecules, a highly desirable feature in drug discovery and development. researchgate.net

The conversion of hydroxy-1,5-naphthyridines or 1,5-naphthyridinones to their corresponding halo-naphthyridines is a common and important transformation. nih.gov The resulting halo-derivatives are key intermediates for introducing nucleophiles to the naphthyridine ring system. nih.gov This approach has been instrumental in the synthesis of a wide array of substituted naphthyridines with diverse biological activities. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-8-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWVZPCMTYJNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 4 Bromo 8 Methyl 1,5 Naphthyridine

The specific compound of interest, 4-Bromo-8-methyl-1,5-naphthyridine, possesses a unique combination of a brominated site for further chemical modification and a methyl group that can influence its steric and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1432323-27-7 |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | 97% |

| Storage Temperature | 2-8°C under an inert atmosphere |

The data in this table is compiled from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.com

Synthetic Pathways and Research Findings

The synthesis of substituted 1,5-naphthyridines can be achieved through various methods, including cyclization reactions like the Skraup and Friedländer syntheses, as well as cross-coupling reactions. researchgate.netnih.gov For instance, the Suzuki cross-coupling reaction has been successfully employed to synthesize a series of 4,8-substituted 1,5-naphthyridines from 4,8-dibromo-1,5-naphthyridine (B11799114). rsc.org This highlights the utility of brominated naphthyridines as precursors for creating more complex structures.

Research into the applications of 4-Bromo-8-methyl-1,5-naphthyridine is ongoing, with its potential as a building block in the synthesis of novel compounds being a key area of investigation. The bromine atom at the 4-position provides a reactive site for introducing a wide range of substituents, enabling the generation of libraries of compounds for screening in various applications.

Conclusion

Nucleophilic Substitution Reactions at the Bromine Center of Naphthyridines

The bromine atom at the C4-position of the 1,5-naphthyridine (B1222797) scaffold is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, providing a straightforward method for the diversification of naphthyridine derivatives.

Amination Reactions of Bromonaphthyridines

Amination of bromonaphthyridines is a key transformation for the synthesis of amino-substituted naphthyridines, which are important pharmacophores. Direct nucleophilic aromatic substitution (SNAr) of a bromine atom by an amine is a common strategy. For instance, brominated 1,5-naphthyridine intermediates can undergo nucleophilic aromatic substitution with various commercially available amines in the presence of a base like cesium carbonate at elevated temperatures. nih.gov

The reactivity of the bromonaphthyridine can be influenced by the position of the bromine atom and the presence of other substituents on the naphthyridine ring. In some cases, the reaction may proceed through different mechanisms, such as an SN(AE) process, as observed in the amination of 4-bromo-1,8-naphthyridine. researchgate.net

Ligand-Promoted and Metal-Catalyzed Amination Mechanisms

While direct SNAr reactions are useful, ligand-promoted and metal-catalyzed amination reactions often provide better yields, milder reaction conditions, and broader substrate scope. The development of ligands that can facilitate palladium-catalyzed C-H amination reactions has been a significant area of research. nih.govresearchgate.net For example, 2,4,6-trimethoxypyridine (B1365694) has been identified as an effective ligand for Pd-catalyzed ortho-C-H amination of benzamides and related compounds. nih.gov These advancements in ligand design can be conceptually applied to the amination of bromonaphthyridines, potentially enabling more efficient and selective transformations.

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds. This reaction involves the use of a palladium catalyst and a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide. nih.gov The mechanism involves an oxidative addition of the bromonaphthyridine to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.

Transition Metal-Catalyzed Cross-Coupling Methodologies with Bromonaphthyridines

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Bromonaphthyridines, including 4-bromo-8-methyl-1,5-naphthyridine, are excellent substrates for these reactions, allowing for the introduction of a wide array of substituents.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.orgyoutube.comyoutube.com This reaction is widely used for the functionalization of bromonaphthyridines. For example, 4,8-disubstituted 1,5-naphthyridines have been synthesized via a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine (B11799114) and various boronic acids in the presence of a palladium acetate (B1210297) catalyst. researchgate.net The reaction typically proceeds under basic conditions and offers a high tolerance for various functional groups. libretexts.orgyoutube.comyoutube.com The general mechanism involves the oxidative addition of the bromonaphthyridine to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to form the C-C bond. libretexts.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Bromonaphthyridines

| Bromo-naphthyridine Derivative | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 4,8-Dibromo-1,5-naphthyridine | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 4,8-Diphenyl-1,5-naphthyridine | 75.8 | researchgate.net |

| 3-Bromo-2,1-borazaronaphthalene | Potassium 1-propenyltrifluoroborate | Pd catalyst | 3-(1-Propenyl)-2,1-borazaronaphthalene | High | nih.gov |

| Bromotryptophan derivatives | Various arylboronic acids | Pd-nanoparticles | Arylated tryptophan derivatives | Not specified | nih.gov |

Copper-Catalyzed Coupling Reactions (e.g., Amination)

Copper-catalyzed coupling reactions provide an alternative to palladium-based methods, particularly for C-N bond formation. Copper-catalyzed amination, often referred to as the Ullmann condensation, can be used to couple bromonaphthyridines with amines. While palladium catalysis is often preferred for its broader scope and milder conditions, copper catalysis can be effective for specific substrates. An efficient copper-catalyzed C-H amidation of 8-methylquinolines with N-fluoroarylsulfonimides has been reported, demonstrating the potential of copper to mediate C-N bond formation in related heterocyclic systems. rsc.orgresearchgate.net

Stille and Negishi Coupling Applications in Naphthyridine Functionalization

The Stille and Negishi coupling reactions are powerful palladium-catalyzed cross-coupling methods that utilize organotin and organozinc reagents, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgyoutube.comsynarchive.comyoutube.com

The Stille reaction involves the coupling of an organostannane with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.orgsynarchive.comyoutube.com It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron and organotin compounds. wikipedia.orgorganic-chemistry.orgyoutube.com This increased reactivity allows for the coupling of less reactive organic halides. wikipedia.org The reaction has a broad scope and has been applied to the synthesis of complex molecules. wikipedia.orgd-nb.info For instance, a Negishi cross-coupling has been used in the synthesis of a di-substituted naphthyridine derivative. researchgate.net The formation of the organozinc reagent is a key step, often prepared from the corresponding organolithium or Grignard reagent. youtube.com

Table 2: Comparison of Stille and Negishi Coupling Reactions

| Feature | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |

| Catalyst | Palladium(0) | Palladium(0) or Nickel |

| Advantages | High functional group tolerance, air and moisture stable reagents. wikipedia.org | High reactivity, couples a wide range of substrates including sp³, sp², and sp carbons. wikipedia.org |

| Disadvantages | Toxicity of tin compounds, difficult removal of tin byproducts. organic-chemistry.org | Organozinc reagents are often moisture and air sensitive and typically prepared in situ. youtube.com |

Electrophilic Substitution Reactions on the Naphthyridine Core

The 1,5-naphthyridine ring system is generally considered electron-deficient, which typically makes electrophilic substitution reactions challenging. However, the introduction of substituents can modulate the reactivity of the core. For the 1,5-naphthyridine scaffold, electrophilic attack is anticipated to occur at positions with relatively higher electron density.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the general reactivity patterns of related naphthyridines can provide insights. For instance, in related 1,6-naphthyridine (B1220473) systems, electrophilic bromination has been achieved using N-bromosuccinimide (NBS), targeting electron-rich positions. smolecule.com The presence of a methyl group at the C-8 position in this compound would be expected to have an electron-donating effect, potentially activating the ring towards electrophilic attack, although this effect may be modest. Conversely, the bromine at C-4 is an electron-withdrawing group, deactivating the ring.

Further research is required to fully elucidate the regioselectivity and scope of electrophilic substitution reactions on this specific derivative.

Regioselective Metalation and Directed Functionalization of Bromonaphthyridines

Regioselective metalation offers a powerful strategy for the functionalization of heteroaromatic compounds. In the context of bromonaphthyridines, the bromine atom can serve as a handle for metal-halogen exchange or direct ortho-metalation.

Studies on the related compound, 4-bromobenzo[c] smolecule.comresearchgate.netnaphthyridine, have demonstrated that regioselective direct ring metalation can be achieved. nih.gov Specifically, the use of TMPMgCl·LiCl at low temperatures allows for metalation at the C-5 position, adjacent to the bromine atom. nih.gov This magnesiated intermediate can then be trapped with various electrophiles to introduce a range of substituents. nih.gov A similar approach could potentially be applied to this compound, where metalation would be expected to occur at the C-3 position, ortho to the bromo substituent.

The table below summarizes the functionalization of a related bromonaphthyridine derivative via regioselective metalation, which may serve as a model for the potential reactivity of this compound.

| Electrophile | Product | Yield (%) |

| 4-(Trifluoromethyl)benzaldehyde | 4-Bromo-5-[hydroxy(4-(trifluoromethyl)phenyl)methyl]benzo[c] smolecule.comresearchgate.netnaphthyridine | 75 |

| 2-Thiophenecarboxaldehyde | 4-Bromo-5-(hydroxy(thiophen-2-yl)methyl)benzo[c] smolecule.comresearchgate.netnaphthyridine | 68 |

| Iodine | 4-Bromo-5-iodobenzo[c] smolecule.comresearchgate.netnaphthyridine | 82 |

This data is for the functionalization of 4-bromobenzo[c] smolecule.comresearchgate.netnaphthyridine and is presented as a predictive model for the reactivity of this compound. nih.gov

N-Alkylation and Other Functional Group Interconversions in Naphthyridine Structures

The nitrogen atoms in the 1,5-naphthyridine ring are nucleophilic and can readily undergo N-alkylation. nih.gov Alkyl halides are common reagents for this transformation, typically reacting with the naphthyridine nitrogen to form a quaternary salt, which is then deprotonated to yield the N-alkylated product. nih.gov For this compound, alkylation could potentially occur at either the N-1 or N-5 position. The electronic and steric environment around each nitrogen atom would influence the regioselectivity of this reaction.

In addition to N-alkylation, the bromine atom at the C-4 position is a versatile functional group that can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of aryl, vinyl, and amino substituents, respectively. For example, the synthesis of 4,8-disubstituted 1,5-naphthyridines has been achieved through Suzuki cross-coupling reactions of 4,8-dibromo-1,5-naphthyridine with various boronic acids. rsc.org

The following table outlines potential functional group interconversions for this compound based on the known reactivity of related compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-bromo-8-methyl-1,5-naphthyridinium salt |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-8-methyl-1,5-naphthyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-8-methyl-1,5-naphthyridine |

It is important to note that while these reactions are precedented in related systems, their application to this compound would require experimental validation to determine optimal conditions and yields.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

¹H NMR (Proton NMR) analysis identifies the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the methyl group. The chemical shift (δ) of each signal, typically reported in parts per million (ppm), is influenced by the local electronic environment. For instance, protons on the aromatic rings will appear at a higher chemical shift compared to the protons of the methyl group. Furthermore, the splitting pattern of the signals (singlet, doublet, triplet, etc.), governed by spin-spin coupling, reveals the number of neighboring protons, thus providing crucial information about the substitution pattern on the naphthyridine ring.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, or attached to a heteroatom). The presence of the bromine atom and the nitrogen atoms in the naphthyridine rings would significantly influence the chemical shifts of the adjacent carbon atoms.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| Data Not Available | Aromatic CH |

| Data Not Available | Methyl CH₃ |

Note: Specific, experimentally-derived NMR data for this compound is not publicly available in the searched literature. The table is a representative template of how such data would be presented.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for:

C-H stretching vibrations of the aromatic rings and the methyl group, typically appearing in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=N and C=C stretching vibrations of the naphthyridine ring system, which would be observed in the 1650-1450 cm⁻¹ region.

C-Br stretching vibration , which is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

C-N stretching vibrations within the heterocyclic ring structure.

The precise positions and intensities of these bands provide a molecular fingerprint that can be used to confirm the presence of the key structural features of the compound.

| IR Absorption Data | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data Not Available | Aromatic C-H Stretch |

| Data Not Available | Aliphatic C-H Stretch (Methyl) |

| Data Not Available | C=N/C=C Stretch (Aromatic Ring) |

| Data Not Available | C-Br Stretch |

Note: Specific, experimentally-derived IR data for this compound is not publicly available in the searched literature. The table is a representative template of how such data would be presented.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretically calculated elemental composition based on the proposed molecular formula (C₉H₇BrN₂ for this compound). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental makeup.

| Elemental Analysis Data | ||

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 48.46 | Data Not Available |

| Hydrogen (H) | 3.16 | Data Not Available |

| Nitrogen (N) | 12.56 | Data Not Available |

Note: Experimentally-determined elemental analysis data for this compound is not publicly available in the searched literature. The theoretical percentages are calculated based on the molecular formula C₉H₇BrN₂.

Applications of 4 Bromo 8 Methyl 1,5 Naphthyridine in Advanced Organic Synthesis and Material Science

Utilization as a Key Building Block for Complex Heterocyclic Architectures

4-Bromo-8-methyl-1,5-naphthyridine is a strategic building block for the synthesis of complex, fused heterocyclic systems. The presence of the bromine atom at the C4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the extension and elaboration of the naphthyridine core.

The 1,5-naphthyridine (B1222797) nucleus itself is an electron-deficient system, which influences the reactivity of its substituents. The bromine at the 4-position is susceptible to nucleophilic substitution and is ideally positioned for reactions that build out complex molecular frameworks. nih.gov Synthetic chemists exploit this reactivity to introduce diverse functional groups and construct polycyclic compounds, including those with significant biological activity or material properties. mdpi.comencyclopedia.pub For instance, the general reactivity of bromo-1,5-naphthyridines is well-documented, serving as precursors for more functionalized derivatives through cross-coupling amination or by reacting with various nucleophiles. nih.gov This versatility allows for the systematic construction of fused ring systems, where the naphthyridine unit is annulated with other carbo- or heterocyclic rings. mdpi.com

Precursor in Natural Product Analog Synthesis (e.g., Canthin-4-ones, Canthin-6-ones)

The bromo-naphthyridine framework is a key precursor in the synthesis of various natural product analogs, most notably the canthinone alkaloids. While direct synthesis from this compound is not explicitly detailed in primary literature, a closely related strategy for synthesizing canthin-4-ones highlights the utility of this structural motif. This method begins with commercially available 3-amino-4-bromopyridine (B1272052) and proceeds through a key intermediate, 8-bromo-1,5-naphthyridin-4(1H)-one.

This synthesis underscores a powerful strategy that involves the construction of the B-ring of the canthinone skeleton onto the pre-formed bromo-naphthyridine core. Current time information in Pasuruan, ID. The process involves a sequence of reactions including O-methylation, a palladium-catalyzed Suzuki-Miyaura coupling, and a final copper-catalyzed intramolecular C-N coupling to complete the polycyclic system. Current time information in Pasuruan, ID. This multi-step synthesis demonstrates how the bromine atom on the naphthyridine ring is essential for the key C-C bond-forming reaction that stitches the molecule together. The general applicability of this method has been proven by the successful preparation of ten different canthin-4-one analogues. Current time information in Pasuruan, ID.

| Step | Reaction | Key Reagents | Purpose |

| 1 | Ylidene Formation | 3-amino-4-bromopyridine, Meldrum's acid, CH(OEt)₃ | Forms the initial acyclic precursor. |

| 2 | Thermal Cyclization | Ph₂O, 250 °C | Constructs the 8-bromo-1,5-naphthyridin-4(1H)-one core. |

| 3 | O-Methylation | MeI, K₂CO₃ | Converts the naphthyridinone to a reactive methoxy-naphthyridine. |

| 4 | Suzuki-Miyaura Coupling | 2-chlorophenylboronic acids, Pd catalyst | Forms the crucial intermolecular C-C bond. |

| 5 | Intramolecular C-N Coupling | Cu catalyst | Closes the final ring to form the canthin-4-one skeleton. |

| 6 | Demethylation | - | Affords the final canthin-4-one product. |

Table 1: Generalized synthetic sequence for Canthin-4-ones highlighting the role of the bromo-naphthyridine intermediate. Current time information in Pasuruan, ID.

This synthetic route showcases the strategic importance of bromo-substituted naphthyridines as pivotal intermediates in the total synthesis and analog preparation of complex alkaloids.

Development of Naphthyridine-Based Ligands for Metal Complexes

The 1,5-naphthyridine skeleton contains two nitrogen atoms in a fixed, coplanar orientation, making it an excellent bidentate chelating ligand for a wide range of metal ions. The formation of stable metal complexes is a well-known feature of the 1,5-naphthyridine family. nih.govmdpi.com The compound this compound serves as a valuable precursor for creating more elaborate ligands, where the bromine atom can be replaced to introduce additional coordinating groups or to tune the electronic properties of the ligand.

A prominent example is the development of a 4-hydroxy-8-methyl-1,5-naphthyridine aluminium chelate (AlmND₃). rsc.org In this case, the 4-bromo precursor can be converted to the 4-hydroxy derivative via a nucleophilic substitution reaction. This resulting hydroxy-naphthyridine then acts as a rigid, bidentate ligand that coordinates with an aluminum (III) ion. The resulting metal complex is a stable, ball-like structure with specific properties suitable for material science applications. rsc.org The methyl group at the C8 position can also electronically influence the ligand's properties and the stability of the resulting metal complex. The versatility of the C4-bromo position allows for the synthesis of a wide array of substituted naphthyridine ligands for use in catalysis, materials, and medicinal chemistry.

Exploration in Organic Light-Emitting Diode (OLED) Technology

The unique photophysical properties of 1,5-naphthyridine derivatives have led to their exploration in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and related technologies. Metal complexes derived from this scaffold are of particular interest.

The 4-hydroxy-8-methyl-1,5-naphthyridine aluminium chelate (AlmND₃) has been successfully developed and utilized as a high-performance exciton-blocking layer (EBL) in organic photovoltaic (OPV) devices, a technology with material requirements similar to OLEDs. rsc.org The function of an EBL is to confine excitons within the light-emitting layer of a device, thereby increasing its efficiency. The AlmND₃ complex exhibits several properties that make it superior to common EBL materials. rsc.org

| Property | Value | Significance |

| Glass Transition Temp. (Tg) | ~194 °C | High thermal stability, leading to longer device lifetime. |

| Electron Mobility | ~10⁻⁴ cm² V⁻¹ s⁻¹ | Efficient electron transport, contributing to better device performance. |

| Band Gap Energy | ~3.3 eV | Wide band gap ensures effective exciton (B1674681) confinement. |

Table 2: Key material properties of the 4-hydroxy-8-methyl-1,5-naphthyridine aluminium chelate (AlmND₃) relevant to OLED and OPV applications. rsc.org

The high glass transition temperature indicates excellent morphological stability, preventing device degradation at elevated temperatures. Furthermore, its high electron mobility and wide band gap energy contribute to efficient device operation. These characteristics demonstrate the potential of this compound as a precursor for robust, high-performance materials in OLED technology.

Role in Combinatorial Library Synthesis of Poly-Substituted Naphthyridines

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of diverse compounds for screening. The reactivity of the C4-bromo position makes this compound an ideal starting scaffold for the generation of poly-substituted naphthyridine libraries.

The bromo group acts as a versatile anchor point for diversification. By employing a range of palladium-catalyzed cross-coupling reactions, a vast array of substituents can be introduced at this position. For example, coupling with various boronic acids (Suzuki reaction), amines (Buchwald-Hartwig reaction), or organostannanes (Stille reaction) allows for the attachment of different aryl, heteroaryl, alkyl, or amino groups. This strategy enables the creation of a library where the core 8-methyl-1,5-naphthyridine structure is maintained while the C4-substituent is systematically varied. Such libraries of novel, poly-substituted 1,5-naphthyridine compounds are valuable for screening for biological activity or for tuning material properties. nih.gov The accessibility of diverse substrates for these coupling reactions facilitates the synthesis of structurally varied compound libraries for applications in pharmaceutical and materials science research.

Computational Chemistry and Theoretical Studies on 4 Bromo 8 Methyl 1,5 Naphthyridine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, energy levels, and electron distribution. This information is crucial for predicting a molecule's reactivity and physical properties.

For analogues of 4-bromo-8-methyl-1,5-naphthyridine, such as other 4,8-substituted 1,5-naphthyridines, quantum chemical calculations have been employed to investigate their potential as organic semiconductor materials. rsc.org Using Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set, researchers have calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org These frontier orbitals are key indicators of a molecule's ability to donate or accept electrons.

The calculated HOMO energies for a series of 4,8-disubstituted 1,5-naphthyridines ranged from -5.33 eV to -6.84 eV, while the LUMO energies were found to be between -2.39 eV and -2.19 eV. rsc.org The HOMO-LUMO gap, which is related to the molecule's electronic and optical properties, was consequently determined to be in the range of 2.77–3.79 eV. rsc.org These values suggest that such compounds could be suitable for use in electronic devices. The specific electronic properties of this compound can be inferred to be within a similar range, influenced by the electron-withdrawing nature of the bromine atom and the electron-donating methyl group.

Table 1: Calculated Electronic Properties of 4,8-Disubstituted 1,5-Naphthyridine (B1222797) Analogues

| Property | Calculated Value Range |

|---|---|

| HOMO Energy | -5.33 to -6.84 eV |

| LUMO Energy | -2.39 to -2.19 eV |

| Optical Band Gap | 2.77 to 3.79 eV |

Data sourced from quantum chemical calculations on 4,8-substituted 1,5-naphthyridines. rsc.org

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway, providing insights into reaction feasibility, kinetics, and selectivity.

While specific DFT studies on the reaction mechanisms of this compound are not widely published, the methodology has been extensively applied to similar heterocyclic systems. For instance, the Suzuki cross-coupling reaction, a common method for creating carbon-carbon bonds, is used to synthesize various 4,8-substituted 1,5-naphthyridines from 4,8-dibromo-1,5-naphthyridine (B11799114). rsc.orgresearchgate.net DFT calculations can elucidate the intricate steps of the catalytic cycle of such palladium-catalyzed reactions. These steps typically involve oxidative addition, transmetalation, and reductive elimination.

Computational studies using DFT can model these steps to:

Determine the activation energies for each elementary step.

Characterize the geometry and electronic structure of intermediates and transition states.

Understand the role of ligands, solvents, and other reaction conditions.

Predict the most favorable reaction pathway and potential side products.

Machine learning models are also being developed and trained on large datasets of DFT-calculated reaction barriers to accelerate the prediction of reaction outcomes for systems like hydrogen atom transfer (HAT) reactions. rsc.org This approach could be adapted to predict the reactivity of this compound in various synthetic transformations.

Computational Modeling of Molecular Interactions and Conformational Dynamics

Understanding how a molecule interacts with its environment or with other molecules is crucial for predicting its behavior in solution, in biological systems, or in the solid state. Computational modeling techniques, such as molecular dynamics (MD) and docking, are used to explore these interactions and the conformational flexibility of molecules.

For 1,5-naphthyridine derivatives, computational modeling has been used to predict how they bind to biological targets. nih.gov For example, docking studies were used to propose the binding mode of a 1,5-naphthyridine inhibitor to the ALK5 receptor, which was later confirmed by X-ray crystallography. nih.gov Such studies involve placing the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations to find the most stable binding pose. This helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity and selectivity.

Molecular dynamics simulations can further be used to study the conformational dynamics of this compound and its analogues. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility and how its shape might change in different environments. This is particularly important for understanding how the molecule might adapt its conformation to fit into a binding site or self-assemble into larger structures. Advanced computational frameworks can even predict the three-dimensional arrangement of complex network materials by combining kinetic Monte Carlo with molecular dynamics simulations. nih.gov

Predictive Models for Regioselectivity in Substitution Reactions

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of chemical synthesis. Predictive models, often based on machine learning and quantum chemistry, are becoming increasingly important for forecasting the regioselectivity of reactions on complex molecules. rsc.org

For a molecule like this compound, which has multiple distinct reaction sites, predicting the outcome of a substitution reaction can be challenging. Computational models can address this by calculating reactivity descriptors for each atomic site. These descriptors can be based on properties like:

Atomic charges

Frontier molecular orbital coefficients

Electrostatic potential

These calculated properties can indicate which positions are more susceptible to nucleophilic or electrophilic attack. For instance, in electrophilic aromatic substitution, the reaction is likely to occur at the carbon atom with the highest electron density.

More advanced predictive models use machine learning algorithms trained on large datasets of known reactions. nih.gov These models can learn complex relationships between the structure of a substrate and the regioselectivity of a particular reaction. By creating target-specific datasets, the accuracy of these predictions for complex molecules can be significantly improved. nih.gov Such models could be developed to predict the regioselectivity of, for example, C-H functionalization or further substitution reactions on the this compound scaffold, guiding synthetic chemists in their efforts to create new functionalized derivatives.

Future Research Directions and Emerging Trends for Bromonaphthyridine Derivatives

Innovations in Sustainable and Green Chemistry Approaches for Naphthyridine Synthesis

The development of environmentally benign synthetic methods for naphthyridine derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. To address these challenges, researchers are exploring a variety of green chemistry approaches.

One promising strategy is the use of microwave-assisted organic synthesis (MAOS). derpharmachemica.com This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. derpharmachemica.com For instance, a microwave-promoted synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile has been reported to produce excellent yields and high purity products under eco-friendly conditions. derpharmachemica.com Another approach involves the use of water as a solvent, which is a key principle of green chemistry. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully performed in high yield using water as the reaction medium. rsc.org

Furthermore, catalyst-free and one-pot multi-component reactions are gaining traction. A notable example is the three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol (B145695) to produce functionalized derpharmachemica.comresearchgate.netnaphthyridine derivatives. rsc.org This method offers several advantages, including short reaction times, high yields, and the avoidance of catalysts and hazardous solvents. rsc.org The use of biocatalysts, such as monooxygenase PmlABCDEF expressed in Escherichia coli, presents another green and highly selective method for the synthesis of 1,5-naphthyridine (B1222797) N-oxides. nih.gov

Future research in this area will likely focus on the development of novel, reusable catalysts, the expanded use of bio-based starting materials, and the design of synthetic pathways with higher atom economy. The exploration of alternative energy sources, such as sonochemistry, is also an active area of investigation for promoting greener organic transformations. nih.gov

Development of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the naphthyridine core is crucial for tuning its chemical and physical properties for various applications. The development of novel and efficient catalytic systems is central to achieving this goal with high selectivity and yield.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for the synthesis of substituted naphthyridines. For example, a series of 4,8-substituted 1,5-naphthyridines were successfully synthesized via a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine (B11799114) and various boronic acids using palladium acetate (B1210297) as the catalyst. rsc.org However, the quest for more cost-effective and sustainable catalysts continues. Copper-catalyzed reactions are emerging as a viable alternative. For instance, an improved synthesis of 3-bromonaphtho[2,3-b]thiophene, a related polycyclic aromatic hydrocarbon, utilized a copper-catalyzed cross-coupling to prepare the Bradsher cyclization substrate, minimizing redox reactions and harsh conditions. researchgate.netchemrxiv.org

Regioselective functionalization remains a significant challenge. Recent work has demonstrated the regioselective direct ring metalation of 4-bromobenzo[c] rsc.orgchemrxiv.orgnaphthyridine at the C-5 position using TMPMgCl∙LiCl. nih.govd-nb.info This method allows for the introduction of a wide range of substituents, providing access to valuable building blocks for the synthesis of natural products and their analogues. nih.govd-nb.info

Future efforts will likely concentrate on the design of novel ligands to enhance the activity and selectivity of existing catalytic systems. The development of catalysts based on earth-abundant and non-toxic metals is a high priority. Furthermore, the exploration of photocatalysis and electrocatalysis for the functionalization of bromonaphthyridines could open up new avenues for mild and selective transformations.

Advanced Materials Applications and Optoelectronic Properties

Naphthyridine derivatives, including those based on the 4-bromo-8-methyl-1,5-naphthyridine scaffold, are attracting increasing interest for their potential applications in advanced materials, particularly in the field of optoelectronics. Their rigid, planar structures and tunable electronic properties make them promising candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

A study on a series of 4,8-substituted 1,5-naphthyridines revealed that these materials exhibit blue fluorescence with high thermal stability. rsc.org Their estimated electron affinities and ionization potentials suggest they could be suitable for use as both electron-transport and hole-transport materials in OLEDs. rsc.org The optical band gaps of these compounds were found to be in the range of 2.77–3.79 eV, indicating their potential as blue-emitting materials. rsc.org

The introduction of different substituents onto the naphthyridine core allows for the fine-tuning of their photophysical and electronic properties. For example, the synthesis of various 1,8-naphthyridine (B1210474) derivatives and their subsequent evaluation for biological and optical properties is an active area of research. nih.govresearchgate.net

Future research will focus on the design and synthesis of novel bromonaphthyridine derivatives with tailored optoelectronic properties. This will involve the systematic variation of substituents to control the HOMO and LUMO energy levels, as well as the investigation of their performance in electronic devices. The exploration of their potential in other advanced materials applications, such as sensors and nonlinear optics, is also a promising direction.

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of bromonaphthyridine derivatives, enabling more efficient, reproducible, and scalable production. Continuous flow manufacturing offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. google.com

While specific examples of flow synthesis for this compound are not yet widely reported, the application of flow chemistry to the synthesis of other heterocyclic compounds is well-established and provides a clear roadmap for future work. A patent for the synthesis of naphthyridine derivatives highlights the potential of continuous chemistry for producing active pharmaceutical ingredients in quantities ranging from grams to metric tons. google.com

Automated platforms, combining robotics with real-time reaction monitoring and optimization algorithms, can further accelerate the discovery and development of novel bromonaphthyridine derivatives. These systems can rapidly screen a wide range of reaction conditions and starting materials, leading to the identification of optimal synthetic routes in a fraction of the time required by manual methods.

The future of bromonaphthyridine synthesis will likely see a greater adoption of these integrated technologies. Research will focus on developing robust and reliable flow chemistry protocols for key synthetic transformations, as well as integrating these with automated platforms for high-throughput synthesis and optimization. This will not only accelerate the pace of research but also facilitate the transition from laboratory-scale synthesis to industrial production.

Q & A

Q. What are reliable synthetic routes for 4-Bromo-8-methyl-1,5-naphthyridine?

- Methodological Answer : A two-step approach is commonly employed. First, bromination of 1,5-naphthyridine derivatives using bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux yields brominated intermediates. For example, 1,5-naphthyridine reacts with Br₂ to produce mono- and dibrominated products, with selectivity influenced by reaction time and temperature . Second, methyl groups can be introduced via alkylation. Mannich-type alkylation or direct C-alkylation using methylating agents (e.g., methyl iodide in basic conditions) is effective. For instance, 3-nitro-1,5-naphthyridine undergoes alkylation at the 4-position with methyl groups under NaOH/Me₂SO conditions .

Q. How can this compound be characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Proton and carbon NMR identify substituent positions. For example, 2,6-dibromo-1,5-naphthyridine shows distinct coupling constants (e.g., J = 5.2 Hz for adjacent protons) .

- FTIR : Functional groups like C-Br (~550 cm⁻¹) and C-H bending in methyl groups (~1375 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 227.9527 for C₉H₇BrN₂) .

Q. What are typical reactivity patterns of this compound in nucleophilic substitutions?

- Methodological Answer : The bromine atom at the 4-position is susceptible to nucleophilic displacement. Aminolysis with sodium methoxide (MeONa) in methanol under reflux replaces bromine with methoxy groups (65% yield) . Similarly, amines (e.g., methylpiperazine) in ethanol under reflux yield amino derivatives . The methyl group at the 8-position may sterically hinder reactions at adjacent positions, necessitating optimized conditions (e.g., elevated temperatures or polar solvents) .

Advanced Research Questions

Q. How does the methyl group at the 8-position influence regioselectivity in further functionalization?

- Methodological Answer : The methyl group directs electrophilic substitution to the 2- and 6-positions due to steric and electronic effects. For example, bromination of 8-methyl-1,5-naphthyridine favors the 4-position over the 2- or 6-positions . Computational studies (e.g., DFT) can predict regioselectivity by analyzing electron density maps and frontier molecular orbitals . Experimental validation via X-ray crystallography or NOE NMR is recommended to confirm substitution patterns .

Q. What mechanistic insights exist for amination reactions of this compound?

- Methodological Answer : At low temperatures (−40°C), amide ions form σ-adducts at the 2-position, but warming to 10°C shifts adducts to the 4-position, driven by thermodynamic stability . Kinetic control at lower temperatures favors initial attack at less hindered sites, while higher temperatures allow rearrangement. Isotopic labeling (e.g., ¹⁵N) and in-situ NMR monitoring are critical for tracking intermediate formation .

Q. How does this compound coordinate with transition metals?

- Methodological Answer : The nitrogen atoms at the 1- and 5-positions act as bidentate ligands. For example, copper(I) complexes with 4-diphenylphosphino-8-methyl-1,5-naphthyridine form tetrahedral geometries, confirmed by X-ray diffraction . Coordination modes (monodentate vs. bridging) depend on steric bulk from the methyl group. Spectroscopic techniques like UV-Vis (metal-to-ligand charge transfer bands) and EPR (for paramagnetic complexes) are used to characterize these interactions .

Q. What strategies enable the use of this compound in synthesizing fused heterocycles?

- Methodological Answer : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 4-position, enabling π-extension . For example, coupling with 2-thienylboronic acid yields thieno-fused derivatives. Cyclization via Heck or Ullmann reactions can form macrocycles or polycyclic frameworks. A case study achieved a macrocycle using 2,6-dichloro-1,5-naphthyridine and triethylene glycol under Pd catalysis .

Contradictions and Considerations

- Bromination Yields : reports 27% yield for mono-bromination, while alternative methods (e.g., PCl₅/PCl₃ mixtures) may improve efficiency but require careful optimization to avoid over-halogenation .

- Safety : While not explicitly covered in the evidence, handling brominated naphthyridines requires precautions (e.g., fume hoods, PPE) due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.